![molecular formula C12H17NO2 B1673231 Hexyl nicotinate CAS No. 23597-82-2](/img/structure/B1673231.png)
Hexyl nicotinate
Overview
Description
Mechanism of Action
Target of Action
Hexyl nicotinate, a derivative of niacin (vitamin B3), primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, dramatically stimulating neurons and ultimately blocking synaptic transmission .
Mode of Action
This compound acts as an agonist at nicotinic acetylcholine receptors . Upon binding to these receptors, it stimulates neurons and blocks synaptic transmission . This interaction results in changes in neuronal activity and neurotransmitter release .
Biochemical Pathways
This compound affects the nicotine degradation pathway . This pathway involves the breakdown of nicotine into various metabolites, which are then excreted from the body . The nicotine degradation pathway is crucial for detoxifying nicotine and reducing its harmful effects .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is at least partially absorbed intact and subsequently hydrolyzed in the body, resulting in free nicotinic acid and inositol . Approximately 70% of an orally ingested dose is absorbed into the bloodstream . The compound is metabolized slowly, with serum levels of nicotinic acid peaking roughly 6-10 hours after ingestion .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. It improves blood circulation and has a vasodilatory effect . This can be beneficial in conditions where blood flow is compromised, such as Raynaud’s phenomenon and severe intermittent claudication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the compound can be affected by factors such as the pH of the stomach, the presence of food in the stomach, and the individual’s metabolic rate
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl nicotinate can be synthesized through the esterification of nicotinic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of nicotinic acid and hexanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Hexyl nicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into nicotinic acid and hexanol.
Oxidation: this compound can be oxidized to form nicotinic acid and other oxidation products.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Nicotinic acid and hexanol.
Oxidation: Nicotinic acid and other oxidation products.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Hexyl nicotinate is primarily recognized for its vasodilatory effects , making it useful in treating conditions related to impaired blood flow.
Treatment of Raynaud's Phenomenon
A study investigated the effects of topically applied this compound lotion on patients with Raynaud's phenomenon, a condition characterized by reduced blood flow to extremities. The study found that a 1.0% this compound lotion significantly increased skin blood flow compared to controls, suggesting its potential as a therapeutic agent for this condition .
Vasodilation in Healthy Individuals
Research demonstrated that this compound induces vasodilation in normal human skin, with dose-dependent increases in blood flow observed through laser Doppler flowmetry. The results indicated that even minimal erythema could be associated with effective cutaneous vasodilation .
Dermatological and Cosmetic Applications
This compound is also utilized in cosmetic formulations, particularly those aimed at enhancing skin health and appearance.
Hair Growth Stimulation
Recent studies have explored the role of this compound in hair growth formulations. A double-blind study involving a foam containing this compound showed promising results in men with androgenetic alopecia (male pattern baldness). The formulation was found to enhance cutaneous blood flow, which is believed to stimulate hair follicle proliferation, thus potentially reversing hair loss .
Skin Barrier Function Testing
This compound has been employed as a tool for assessing skin barrier function. In studies comparing different moisturizers, the vascular response to this compound application was measured to evaluate skin permeability and reactivity. This method highlighted differences in how various moisturizers affect skin susceptibility to irritants and allergens .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound's applications:
Comparison with Similar Compounds
- Methyl nicotinate: Shorter ester chain, less lipophilic.
- Ethyl nicotinate: Slightly longer ester chain than methyl nicotinate, moderate lipophilicity.
- Butyl nicotinate: Longer ester chain than ethyl nicotinate, more lipophilic.
- Inositol hexanicotinate: Contains multiple nicotinic acid moieties, used as a no-flush niacin supplement .
Biological Activity
Hexyl nicotinate (HN) is an ester of nicotinic acid, known for its vasodilatory effects and potential applications in dermatology and cosmetic formulations. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
This compound primarily acts as a vasodilator , enhancing blood flow in the skin. This effect is mediated through the release of prostaglandins and interleukin-1 (IL-1), which play crucial roles in inflammatory responses. Studies have shown that HN increases blood flow significantly when applied to porcine skin, with responses being modulated by cyclooxygenase inhibitors, indicating that prostaglandin synthesis is a key factor in its mechanism .
Key Research Findings
- Vasodilation Effects : In a study examining the effects of HN on blood flow, it was found that both HN and benzalkonium chloride (B.Cl) induced significant increases in blood flow in porcine skin. The response to B.Cl was noted to be more prolonged compared to HN .
- Inflammatory Response : The inflammatory changes induced by HN are thought to be dependent on prostaglandin formation. The study indicated that IL-1-like biological activity was present in normal porcine epidermis, suggesting that HN may elicit an inflammatory response similar to that seen in other nicotinates .
- Skin Penetration Studies : Research utilizing laser Doppler velocimetry demonstrated that HN enhances skin penetration, leading to increased local blood flow. This property makes it a valuable ingredient in topical formulations aimed at improving skin health and appearance .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other nicotinates:
Compound | Vasodilation | Inflammatory Response | Skin Penetration |
---|---|---|---|
This compound | High | Moderate | High |
Benzyl Nicotinate | Moderate | High | Moderate |
Ethyl Nicotinate | Low | Low | Low |
Case Study 1: Topical Application for Skin Conditions
In a clinical trial involving patients with localized skin conditions, this compound was applied topically to assess its efficacy in improving blood circulation and reducing inflammation. Results indicated a significant improvement in skin condition after four weeks of consistent application, with patients reporting enhanced comfort and reduced symptoms .
Case Study 2: Cosmetic Formulations
A study evaluated the incorporation of this compound into cosmetic products aimed at enhancing skin hydration and elasticity. Participants using products containing HN showed improved skin hydration levels compared to those using placebo formulations, highlighting its potential benefits in cosmetic applications .
Properties
IUPAC Name |
hexyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-9-15-12(14)11-7-6-8-13-10-11/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGVBZGSFLJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046245 | |
Record name | Hexyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23597-82-2 | |
Record name | Hexyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23597-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023597822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN07PB44IV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.